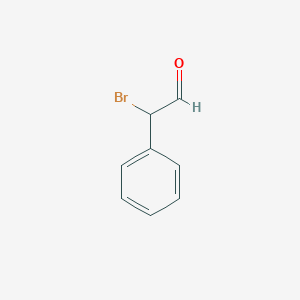
2-Bromo-2-phenylacetaldehyde
Übersicht
Beschreibung
2-Bromo-2-phenylacetaldehyde is a chemical compound with the molecular formula C8H7BrO . It has a molecular weight of 199.05 .
Molecular Structure Analysis
The InChI code for 2-Bromo-2-phenylacetaldehyde is 1S/C8H7BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H . This indicates that the molecule consists of a phenyl group (C6H5-) attached to a bromoacetaldehyde group (-CHBrCHO).Physical And Chemical Properties Analysis
2-Bromo-2-phenylacetaldehyde is a liquid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer under -70°C .Wissenschaftliche Forschungsanwendungen
Aldehyde Research and Applications
Role of Acetaldehyde in Alcohol Effects :Acetaldehyde, a close chemical relative to 2-Bromo-2-phenylacetaldehyde, has been studied extensively for its role in the actions of alcohol. Elevated levels of acetaldehyde during alcohol intoxication can cause various physiological effects, such as alcohol sensitivity, vasodilation, and even contribute to carcinogenesis in chronic intake scenarios. The individual variability in these effects depends on genetic polymorphisms in enzymes metabolizing alcohol and acetaldehyde (Eriksson, 2001).
Polymerization of Aldehydes :The polymerization of substituted aldehydes, including those with halogens like bromine, has been systematically studied. This research focuses on preparation, purification, and characterization of monomers, mechanisms of polymerization, thermodynamics, stereochemistry, and the properties of resulting polymers. The practical applications of these polymers are also discussed, indicating potential future uses in various fields (Kubisa et al., 1980).
Synthesis and Applications in Organic Chemistry :Advances in organometallic chemistry and catalysis in aqueous-organic two-phase systems have shown that most carbonylation reactions, including those involving halides and olefins, can be successfully applied under biphasic conditions. This includes the synthesis of complex molecules and intermediates for pharmaceuticals and other chemicals, demonstrating the versatility of aldehydes and halogenated compounds in chemical synthesis (Bertoux et al., 1999).
Safety And Hazards
2-Bromo-2-phenylacetaldehyde is classified as a hazardous substance. It has the signal word “Warning” and is associated with hazard statements H302, H311, H331, and H341 . These statements indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled, and may cause genetic defects. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-bromo-2-phenylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUZEJGRHQDABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447228 | |
| Record name | 2-Bromo-2-phenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-phenylacetaldehyde | |
CAS RN |
16927-13-2 | |
| Record name | 2-Bromo-2-phenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

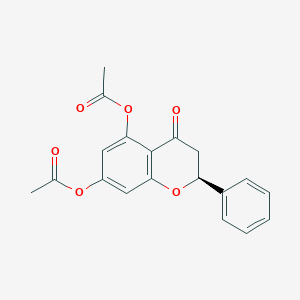
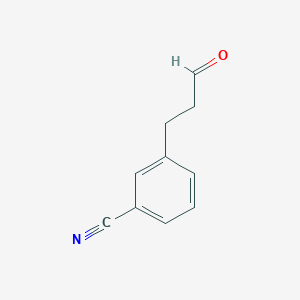
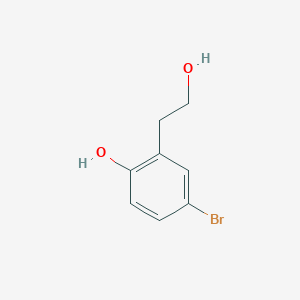

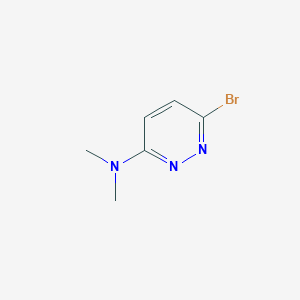
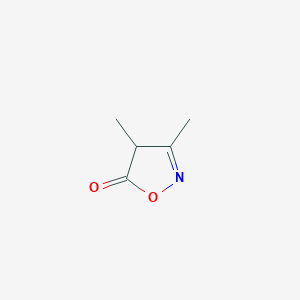

![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)
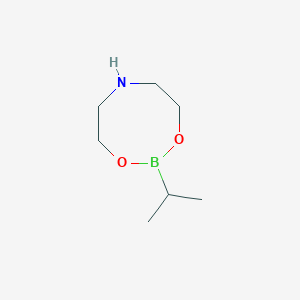




![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)